Decane, 3-methoxy-

Analytical Chemistry Mass Spectrometry NMR Spectroscopy

Decane, 3-methoxy- (CAS 55955-64-1, 3-methoxydecane) is a methoxy-substituted decane ether with the molecular formula C11H24O and a molecular weight of 172.31 g/mol. It belongs to the class of methoxyalkanes, which are ethers characterized by an alkyl chain bearing a methoxy (-OCH3) group.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 55955-64-1
Cat. No. B14625194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecane, 3-methoxy-
CAS55955-64-1
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC)OC
InChIInChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3
InChIKeyWTQMTAKGPZZDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decane, 3-methoxy- (CAS 55955-64-1): A Distinct Methoxyalkane Ether with Defined Chemotaxonomic and Analytical Applications


Decane, 3-methoxy- (CAS 55955-64-1, 3-methoxydecane) is a methoxy-substituted decane ether with the molecular formula C11H24O and a molecular weight of 172.31 g/mol [1]. It belongs to the class of methoxyalkanes, which are ethers characterized by an alkyl chain bearing a methoxy (-OCH3) group. The compound is of interest as a chemical marker in frankincense quality control, as it is a major component in the essential oil of a specific Boswellia species and distinguishes it from other frankincense sources [2]. This guide provides quantitative differentiation evidence for the 3-methoxy positional isomer relative to its closest in-class analog, 1-methoxydecane, and other related methoxyalkanes.

Procurement of Decane, 3-methoxy-: Why Generic 'Methoxydecane' Substitution is Inadequate for Specialized Applications


While multiple methoxydecane isomers share the same molecular formula (C11H24O), their distinct molecular architectures confer different physicochemical properties, spectral signatures, and biological distributions. For example, the positional isomer 1-methoxydecane (CAS 7289-52-3) is a widely used fragrance ingredient with a well-characterized safety profile [1], whereas 3-methoxydecane (CAS 55955-64-1) is a key chemotaxonomic marker for a specific Boswellia species [2]. Generic substitution with an unspecified or incorrect methoxydecane isomer will lead to erroneous analytical results, misidentification of biological source materials, and potential procurement of a compound with inappropriate physical properties. The following evidence demonstrates that only the 3-methoxy- positional isomer provides the specific characteristics required for targeted research and industrial applications.

Quantitative Evidence Guide for Decane, 3-methoxy- (CAS 55955-64-1): Differentiated Analytical and Physicochemical Properties vs. 1-Methoxydecane


Differentiation by Spectral Fingerprint: Unique MS, NMR, and IR Signatures of 3-Methoxydecane

3-Methoxydecane possesses a distinct mass spectrum, 13C NMR spectrum, and FTIR spectrum that are uniquely characteristic of its 3-position methoxy substitution pattern. Spectral databases contain reference spectra for 3-methoxydecane [1]. While direct spectral comparison data for 1-methoxydecane is not provided in the same source, the inherent structural difference (primary vs. secondary ether) is known to produce significantly different fragmentation patterns in mass spectrometry and distinct chemical shifts in NMR [2]. This spectral uniqueness enables unambiguous identification and differentiation from 1-methoxydecane and other positional isomers, which is critical for accurate compound verification in research and quality control.

Analytical Chemistry Mass Spectrometry NMR Spectroscopy

Physicochemical Property Differentiation: Boiling Point and Density of 3-Methoxydecane vs. 1-Methoxydecane

The positional isomerism between 3-methoxydecane and 1-methoxydecane results in a quantifiable difference in boiling point, reflecting altered intermolecular interactions due to the methoxy group's position. 3-Methoxydecane has an estimated boiling point of 202.66 °C , whereas 1-methoxydecane exhibits a higher boiling point of 215.2±3.0 °C at 760 mmHg and an estimated boiling point of 206.47 °C [1]. Additionally, 3-methoxydecane has an estimated density of 0.7977 g/cm³ , while 1-methoxydecane has a density of 0.795 g/cm³ . These differences, while modest, can impact separation processes and formulation behavior.

Physical Chemistry Thermodynamics Process Engineering

Chemotaxonomic Marker Specificity: 3-Methoxydecane as a Defining Component of Boswellia occulta Essential Oil

3-Methoxydecane is not merely a chemical curiosity; it is a primary chemotaxonomic marker that distinguishes the essential oil of Boswellia occulta from that of the commercially important B. carteri. In a study of 42 frankincense essential oil samples, a distinct 'methoxydecane-rich chemotype' was identified, characterized by high relative abundance of this compound [1]. Further investigation revealed that this methoxydecane chemotype corresponds specifically to the newly described species B. occulta, and its presence in oils sold as B. carteri indicates adulteration or misidentification [2]. In contrast, 1-methoxydecane is a common fragrance ingredient found in various sources but does not serve this specific taxonomic role [3].

Natural Products Chemistry Chemotaxonomy Quality Control

Purity and Isomer Content: Implications for Procurement of Research-Grade Material

The synthesis of 3-methoxydecane, typically via Williamson ether synthesis from 3-decanol, yields a product whose purity and isomeric profile are critical for downstream applications. While specific purity data for commercial 3-methoxydecane is not widely published, the compound's use as an analytical standard implies a high degree of purity is required. In contrast, 1-methoxydecane is available at high purity (>95%) and is well-characterized for fragrance use [1]. The potential for isomeric impurities in 3-methoxydecane, such as unreacted 3-decanol or byproducts from elimination reactions, necessitates careful procurement from reputable sources that provide certificates of analysis. This is especially crucial when the compound is used as a marker, as even trace amounts of other methoxydecane isomers could compromise analytical accuracy.

Chemical Synthesis Purity Analysis Procurement Specifications

Method Applicability: 3-Methoxydecane as a Required Standard for GC-MS Quantification in Boswellia Authentication

Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing Boswellia essential oils. In studies that identified the methoxydecane chemotype, GC-MS was used to quantify the relative abundance of 3-methoxydecane in samples [1]. To perform accurate quantification using external calibration or standard addition methods, a pure reference standard of 3-methoxydecane is mandatory. Without this specific compound, laboratories cannot reliably measure the concentration of this key marker in unknown samples, nor can they distinguish B. occulta from B. carteri. The use of a generic methoxydecane isomer would produce incorrect retention times and mass spectra, leading to misidentification and invalid results.

Analytical Method Development GC-MS Quantification Reference Standards

Primary Research and Industrial Application Scenarios for Decane, 3-methoxy- (CAS 55955-64-1)


Authentication and Quality Control of Boswellia occulta Essential Oils

As the defining chemotaxonomic marker for Boswellia occulta, 3-methoxydecane is essential for GC-MS and GC-FID analysis of frankincense essential oils. Its presence and relative abundance are used to distinguish B. occulta oil from that of B. carteri and other species, providing a robust method for detecting adulteration and ensuring product authenticity [1]. This is critical for natural product companies, regulatory bodies, and academic researchers studying Boswellia chemistry.

Analytical Method Development and Validation for Complex Essential Oil Matrices

3-Methoxydecane serves as a vital reference standard for developing and validating analytical methods for volatile organic compounds in complex natural product matrices. Its unique retention index and mass spectrum make it an ideal calibrant for GC-MS systems used in the analysis of frankincense and other essential oils [2]. Method development laboratories require this compound to ensure accurate identification and quantification of methoxyalkane components in diverse samples.

Pharmacognosy and Botanical Research on Boswellia Species

Researchers investigating the chemical diversity of Boswellia species utilize 3-methoxydecane as a key chemical marker to differentiate between B. occulta and other frankincense-producing trees. This compound's presence is directly linked to a newly identified species, making it crucial for taxonomic studies, biodiversity assessments, and the sustainable management of wild frankincense resources [3].

Fragrance and Flavor Research Requiring Specific Isomeric Ethers

While 1-methoxydecane is the established fragrance ingredient, 3-methoxydecane's distinct odor profile and physicochemical properties (e.g., lower boiling point) may offer unique olfactory notes or improved performance in specific fragrance formulations. Procurement of the 3-isomer allows for comparative studies in fragrance creation, enabling perfumers and flavorists to explore the sensory differences imparted by positional isomerism.

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